Cas no 2228585-39-3 ((1,3-thiazol-2-yl)methyl sulfamate)

(1,3-thiazol-2-yl)methyl sulfamate 化学的及び物理的性質
名前と識別子
-
- (1,3-thiazol-2-yl)methyl sulfamate
- 2228585-39-3
- EN300-1991226
-
- インチ: 1S/C4H6N2O3S2/c5-11(7,8)9-3-4-6-1-2-10-4/h1-2H,3H2,(H2,5,7,8)
- InChIKey: PVFNLVJESSXONO-UHFFFAOYSA-N
- SMILES: S(N)(=O)(=O)OCC1=NC=CS1
計算された属性
- 精确分子量: 193.98198440g/mol
- 同位素质量: 193.98198440g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 11
- 回転可能化学結合数: 3
- 複雑さ: 210
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 119Ų
- XLogP3: -0.5
(1,3-thiazol-2-yl)methyl sulfamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1991226-0.05g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 0.05g |
$768.0 | 2023-09-16 | ||
Enamine | EN300-1991226-0.5g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 0.5g |
$877.0 | 2023-09-16 | ||
Enamine | EN300-1991226-5g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 5g |
$2650.0 | 2023-09-16 | ||
Enamine | EN300-1991226-10.0g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 10g |
$5528.0 | 2023-05-26 | ||
Enamine | EN300-1991226-5.0g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 5g |
$3728.0 | 2023-05-26 | ||
Enamine | EN300-1991226-2.5g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 2.5g |
$1791.0 | 2023-09-16 | ||
Enamine | EN300-1991226-10g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 10g |
$3929.0 | 2023-09-16 | ||
Enamine | EN300-1991226-1g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 1g |
$914.0 | 2023-09-16 | ||
Enamine | EN300-1991226-1.0g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 1g |
$1286.0 | 2023-05-26 | ||
Enamine | EN300-1991226-0.25g |
(1,3-thiazol-2-yl)methyl sulfamate |
2228585-39-3 | 0.25g |
$840.0 | 2023-09-16 |
(1,3-thiazol-2-yl)methyl sulfamate 関連文献
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Marietta Tóth,Katalin E. Kövér,Attila Bényei,László Somsák Org. Biomol. Chem., 2003,1, 4039-4046
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027
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Zhuang Miao,Wenli Hou,Meiling Liu,Youyu Zhang,Shouzhuo Yao New J. Chem., 2018,42, 1446-1456
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Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
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Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
(1,3-thiazol-2-yl)methyl sulfamateに関する追加情報
Professional Introduction to (1,3-thiazol-2-yl)methyl sulfamate (CAS No. 2228585-39-3)
The compound (1,3-thiazol-2-yl)methyl sulfamate (CAS No. 2228585-39-3) is a significant molecule in the field of chemical and pharmaceutical research. This compound, characterized by its unique structural properties, has garnered considerable attention due to its potential applications in various biochemical pathways and therapeutic interventions. The thiazole moiety, a heterocyclic ring system containing sulfur and nitrogen, is well-documented for its role in numerous biologically active molecules. The presence of the methyl sulfamate group further enhances its reactivity and functionality, making it a valuable scaffold for medicinal chemistry investigations.
In recent years, the study of thiazole derivatives has seen remarkable advancements, particularly in the development of antimicrobial, anti-inflammatory, and anticancer agents. The compound (1,3-thiazol-2-yl)methyl sulfamate has been explored in several preclinical studies for its ability to modulate key enzymatic pathways. Notably, research has indicated that this molecule may interfere with the activity of enzymes such as thiamine pyrophosphate-dependent decarboxylases, which are crucial in energy metabolism and cellular signaling.
One of the most compelling aspects of (1,3-thiazol-2-yl)methyl sulfamate is its potential to act as a kinase inhibitor. Kinases are enzymes that play a pivotal role in cell growth and division, making them attractive targets for therapeutic intervention in cancers and inflammatory diseases. Preliminary studies have shown that this compound can inhibit the activity of several kinases by binding to their active sites, thereby disrupting downstream signaling cascades. This mechanism of action aligns with the growing interest in small-molecule inhibitors as a strategy for treating chronic diseases.
Furthermore, the structural versatility of (1,3-thiazol-2-yl)methyl sulfamate allows for further derivatization and optimization. Medicinal chemists have leveraged this flexibility to design analogs with enhanced potency and selectivity. For instance, modifications to the methyl sulfamate group have led to compounds that exhibit improved solubility and bioavailability, crucial factors for clinical translation. These efforts underscore the importance of structure-activity relationship (SAR) studies in developing novel therapeutics.
The compound's interaction with biological targets has also been a focus of computational studies. Molecular docking simulations have been employed to predict how (1,3-thiazol-2-yl)methyl sulfamate might bind to proteins such as kinases and other enzymes. These simulations not only provide insights into the binding affinity but also help in understanding the molecular basis of its biological effects. Such computational approaches are increasingly integral to drug discovery pipelines, complementing experimental methodologies.
In addition to its kinase inhibition properties, research has begun to explore the potential applications of (1,3-thiazol-2-yl)methyl sulfamate in neurodegenerative diseases. The thiazole ring is known to interact with certain neurotransmitter systems, suggesting that this compound might have neuroprotective effects. Early-stage studies have indicated that it could modulate the activity of receptors involved in cognitive function and memory retention. This opens up new avenues for investigating treatments for conditions such as Alzheimer's disease and Parkinson's disease.
The synthesis of (1,3-thiazol-2-yl)methyl sulfamate also presents an interesting challenge for organic chemists. The synthesis involves multiple steps, including the formation of the thiazole ring and subsequent functionalization with the methyl sulfamate group. Advances in synthetic methodologies have enabled more efficient and scalable production processes, which are essential for both research and industrial applications. Techniques such as transition-metal-catalyzed cross-coupling reactions have been particularly useful in constructing complex molecular frameworks.
Environmental considerations have also been taken into account in the development of this compound. Efforts have been made to design synthetic routes that minimize waste and hazardous byproducts. Green chemistry principles have guided these efforts, ensuring that the production process is sustainable and environmentally friendly. This aligns with broader trends in pharmaceutical research towards more sustainable practices.
The future prospects for (1,3-thiazol-2-yl)methyl sulfamate are promising, with ongoing research aimed at expanding its therapeutic applications. Clinical trials are being planned to evaluate its efficacy and safety in humans for various indications. Additionally, collaborations between academic institutions and pharmaceutical companies are expected to accelerate the translation of laboratory findings into clinical use. These collaborative efforts will be crucial in bringing novel therapeutics to patients who need them most.
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